Boiling Point and Volatility Differentiation: 2,5-Diethyl vs. 2,5-Dimethyl Substitution
The replacement of methyl with ethyl substituents in the tetrahydropyran ring shifts the boiling point from approximately 194.5°C for the 2,5-dimethyl analog to a calculated 235°C for the 2,5-diethyl compound, a difference of approximately 40.5°C [1]. This significant elevation in boiling point directly translates to reduced volatility at ambient temperature, which is a critical differentiator for fragrance substantivity and controlled release applications where prolonged odor perception is desired over a more volatile, short-lived burst typical of lower-molecular-weight analogs [2].
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 235°C (calculated) |
| Comparator Or Baseline | Tetrahydro-2,5-dimethyl-2H-pyranmethanol: 194.5°C (experimental/calculated) |
| Quantified Difference | Δ = +40.5°C (target compound is less volatile) |
| Conditions | Atmospheric pressure (760 mmHg); target compound value is computed; comparator value from ChemSpider database |
Why This Matters
Lower volatility directly influences fragrance longevity and formulation behavior in perfumery, making the diethyl compound preferable for long-lasting scent applications where the dimethyl analog would dissipate too rapidly.
- [1] PINPOOLS. 2,5-Diethyltetrahydro-2H-pyran-2-methanol (CAS 84642-63-7) Marketplace Listing. Accessed 2026-05-11. View Source
- [2] Mane, J., Plessis, C., & Chanot, J.-J. (2008). Pyran derivates, process of preparation and use thereof in perfumery and flavouring. European Patent EP 1927593 A1. View Source
